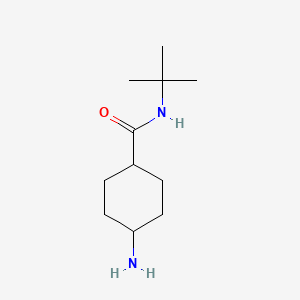

4-Amino-N-tert-butylcyclohexane-1-carboxamide

Description

BenchChem offers high-quality 4-Amino-N-tert-butylcyclohexane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-N-tert-butylcyclohexane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

412290-86-9 |

|---|---|

Molecular Formula |

C11H22N2O |

Molecular Weight |

198.31 g/mol |

IUPAC Name |

4-amino-N-tert-butylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C11H22N2O/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h8-9H,4-7,12H2,1-3H3,(H,13,14) |

InChI Key |

NIZBFQAWDNPTHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCC(CC1)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Structural Elucidation of 4-Amino-N-tert-butylcyclohexane-1-carboxamide

This guide outlines the structural elucidation of 4-Amino-N-tert-butylcyclohexane-1-carboxamide , a critical scaffold in medicinal chemistry (e.g., Janus kinase inhibitors, GPCR ligands).

Executive Summary

The precise characterization of disubstituted cyclohexanes is a recurring challenge in drug development due to the existence of cis and trans diastereomers. For 4-Amino-N-tert-butylcyclohexane-1-carboxamide , the biological activity is strictly governed by the spatial arrangement of the C1-carboxamide and C4-amino groups.

This guide details a self-validating analytical workflow to unambiguously assign the structure and stereochemistry of this molecule. The protocol prioritizes Nuclear Magnetic Resonance (NMR) spectroscopy (

Synthetic Context & Isomerism

To understand the analytical challenge, one must understand the origin of the sample. The synthesis typically involves the hydrogenation of 4-aminobenzoic acid or its derivatives, followed by amide coupling.

-

The Challenge: These reactions often yield a mixture of diastereomers.

-

Thermodynamics: The trans-isomer (1,4-diequatorial) is thermodynamically favored over the cis-isomer (axial/equatorial) due to the minimization of 1,3-diaxial interactions.

-

Target Structure: Drug candidates usually require the linear trans geometry.

Isomer Visualization

-

Trans-isomer: Both the bulky carboxamide (

) and the amino group ( -

Cis-isomer: The bulky carboxamide anchors in the equatorial position, forcing the amino group into the axial position. The C1 proton is axial , while the C4 proton is equatorial .

Structural Elucidation Workflow

The following diagram illustrates the logical flow for determining the structure and stereochemistry.

Caption: Logical decision tree for distinguishing cis/trans isomers based on NMR coupling constants.

Detailed Analytical Protocols

Step 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate the molecular formula (

-

Method: ESI-TOF (Electrospray Ionization - Time of Flight).

-

Expected Result:

- calculated: 199.1805 m/z.

-

Look for characteristic fragmentation: Loss of tert-butyl group (

Da) or ammonia (

Step 2: Infrared Spectroscopy (FT-IR)

Objective: Confirm the amide and amine functionalities.

-

Key Bands:

-

3300–3400 cm⁻¹: Primary amine (

) stretching (doublet). -

3200–3300 cm⁻¹: Secondary amide (

) stretch. -

1640–1660 cm⁻¹: Amide I band (

stretch). -

1540–1560 cm⁻¹: Amide II band (

bend).

-

Step 3: Nuclear Magnetic Resonance (NMR) - The Gold Standard

Objective: Determine connectivity and stereochemistry.

Solvent: DMSO-

A.

C NMR Assignment

Identify 11 unique carbon environments (assuming rapid rotation of t-butyl methyls).

-

C=O (Amide): ~174-176 ppm.

-

C-N (t-Butyl quaternary): ~50 ppm.

-

C-N (Cyclohexane C4): ~48-50 ppm.

-

C-CO (Cyclohexane C1): ~43-45 ppm.

-

t-Butyl Methyls: ~28 ppm (intense signal).

-

Cyclohexane CH2: Four signals between 20-35 ppm.

B.

H NMR & Stereochemical Analysis

This is the critical step.[2] We focus on the methine protons at C1 (alpha to carbonyl) and C4 (alpha to amine).

The Karplus Relationship:

The coupling constant (

-

Axial-Axial (

): Large -

Axial-Equatorial (

): Small -

Equatorial-Equatorial (

): Small

| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial/Equatorial) |

| Conformation | Substituents are Equatorial.Protons H1 & H4 are Axial . | Amide is Equatorial (Bulky).Amine is Axial.H1 is Axial , H4 is Equatorial . |

| H1 Signal | Broad Multiplet ( | Broad Multiplet ( |

| H4 Signal | Broad Multiplet ( | Narrow Multiplet ( |

| Chemical Shift | H1 & H4 are shielded (upfield) relative to cis. | H4 (eq) is deshielded (downfield) relative to trans. |

C. 2D NOESY / ROESY

To confirm the assignment, use Nuclear Overhauser Effect spectroscopy.

-

Trans: H1 and H4 are on opposite faces. No direct NOE between them. Strong NOEs to axial protons on C3/C5.

-

Cis: H1 and H4 are not close enough for strong NOE in 1,4-systems usually, but the interaction with the t-butyl group can be diagnostic.

-

Key Check: In the trans isomer, the axial H1 will show NOE correlations to the axial H3 and H5 protons (1,3-diaxial relationship), confirming its axial orientation.

Stereochemical Logic Diagram

The following diagram visualizes the specific NMR logic used to distinguish the isomers based on the H4 proton environment.

Caption: NMR splitting pattern prediction based on H4 proton orientation.

References

-

BenchChem. (2025).[2][3] Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. Retrieved from

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- European Patent EP2384326.Synthesis of Janus kinase inhibitors using trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid. (Demonstrates the industrial relevance of the trans isomer).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

4-Amino-N-tert-butylcyclohexane-1-carboxamide CAS number 1016689-88-5

CAS Number: 1016689-88-5 Molecular Formula: C₁₁H₂₂N₂O Molecular Weight: 198.31 g/mol [1]

Executive Summary & Molecular Architecture

4-Amino-N-tert-butylcyclohexane-1-carboxamide is a high-value bifunctional aliphatic scaffold used primarily in the synthesis of chemokine receptor antagonists (e.g., CCR2/CCR5) and Janus Kinase (JAK) inhibitors.

Structurally, it functions as a rigidifying linker . The cyclohexane ring, particularly in its trans-configuration, provides a defined spatial separation (~5.5 Å) between the solubilizing primary amine and the lipophilic tert-butyl amide. This architecture serves two critical medicinal chemistry functions:

-

Conformational Locking: It reduces the entropic penalty of binding by freezing the bioactive conformation.

-

Metabolic Shielding: The bulky tert-butyl group sterically hinders the amide bond, significantly increasing resistance to hydrolysis by hepatic amidases.

Stereochemical Criticality

While the CAS 1016689-88-5 can refer to the generic structure, the trans-isomer (equatorial-equatorial substitution) is the thermodynamically stable and pharmacologically preferred form. The cis-isomer often results in "molecular kinking," which disrupts the linear binding vectors required for deep pocket occupancy in GPCRs and kinases.

Synthetic Methodology

To ensure high diastereomeric purity (>98% trans), a Stepwise Protection-Coupling-Deprotection (SPCD) protocol is recommended over direct coupling. Direct coupling of the amino acid often leads to oligomerization and difficult cis/trans separations.

Validated Synthetic Workflow (SPCD Protocol)

Precursor: trans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid (commercially available or synthesized via hydrogenation of 4-aminobenzoic acid).

Step 1: Activation & Amide Coupling

The carboxylic acid is activated using a uronium coupling agent (HATU) to minimize racemization, followed by reaction with tert-butylamine.

-

Reagents: HATU (1.1 eq), DIPEA (2.0 eq), tert-Butylamine (1.2 eq).

-

Solvent: DMF (Anhydrous).

-

Conditions: 0°C to RT, 12 hours.

Step 2: Boc-Deprotection

Removal of the Boc group yields the target free amine. HCl/Dioxane is preferred over TFA to produce a crystalline hydrochloride salt directly, which is easier to handle than the hygroscopic free base.

-

Reagents: 4M HCl in 1,4-Dioxane.

-

Conditions: RT, 2–4 hours.

Reaction Pathway Diagram

Caption: Figure 1. Stepwise synthesis ensuring retention of trans-stereochemistry and high purity.

Detailed Experimental Protocol

Note: This protocol assumes the synthesis of the Hydrochloride salt form for stability.

Phase A: Amide Coupling

-

Charge a reaction vessel with trans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid (10.0 g, 41.1 mmol) and anhydrous DMF (100 mL).

-

Add N,N-Diisopropylethylamine (DIPEA) (14.3 mL, 82.2 mmol).

-

Cool the mixture to 0°C under nitrogen atmosphere.

-

Add HATU (17.2 g, 45.2 mmol) portion-wise. Stir for 30 minutes to form the activated ester.

-

Add tert-butylamine (5.2 mL, 49.3 mmol) dropwise.

-

Warm to room temperature and stir for 12 hours.

-

Workup: Dilute with EtOAc (300 mL), wash with 1M citric acid (2x), sat. NaHCO₃ (2x), and brine. Dry over Na₂SO₄ and concentrate.

-

Checkpoint: Verify intermediate via LC-MS (Expected [M+H]+: ~299.2).

-

Phase B: Deprotection

-

Dissolve the crude intermediate from Phase A in 1,4-Dioxane (50 mL).

-

Add 4M HCl in Dioxane (30 mL) dropwise at 0°C.

-

Stir at room temperature for 3 hours. A white precipitate should form.

-

Filter the solid and wash with diethyl ether to remove residual Boc by-products.

-

Dry under vacuum at 40°C.

Analytical Profiling & Quality Control

Researchers must validate the integrity of the cyclohexane ring and the absence of cis-isomer contamination.

Specification Table

| Test Parameter | Specification | Methodological Note |

| Appearance | White to Off-white Crystalline Solid | Hygroscopic if free base; stable as HCl salt. |

| Purity (HPLC) | ≥ 98.0% | UV detection at 210 nm (low chromophore). |

| ¹H-NMR Identity | Consistent with Structure | Diagnostic tert-butyl singlet (~1.3 ppm). |

| Stereochemistry | ≥ 95:5 (trans:cis) | Determined by J-coupling of H1/H4 protons. |

| Mass Spec | [M+H]⁺ = 199.3 ± 0.5 | ESI Positive Mode. |

Diagnostic NMR Signals (DMSO-d₆, HCl Salt)

-

δ 8.0–8.3 (br s, 3H): Ammonium protons (-NH₃⁺).

-

δ 7.3 (s, 1H): Amide -NH.

-

δ 3.4 (m, 1H): H-4 (alpha to amine). In trans-isomers, this appears as a wide multiplet (tt) due to diaxial coupling.

-

δ 2.1 (m, 1H): H-1 (alpha to carbonyl).

-

δ 1.25 (s, 9H): tert-Butyl group (strong singlet).

Medicinal Chemistry Applications (SAR)

This molecule is not just a passive linker; it is an active structural element.

Pharmacophore Logic

-

The "Spacer" Effect: The cyclohexane ring provides a rigid distance of ~5.5 Å. This is often used to span the distance between a solvent-exposed polar region and a hydrophobic pocket in enzymes.

-

Metabolic Stability: The tert-butyl amide is highly resistant to hydrolysis. In drug design, replacing a standard amide with this motif can extend the half-life (t½) of a lead compound significantly.

SAR Decision Flow

Caption: Figure 2. Structure-Activity Relationship (SAR) breakdown of the scaffold's functional zones.

Safety & Handling

-

Hazard Identification: Irritant. Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free amine absorbs CO₂ from the air; the HCl salt is stable but hygroscopic.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are required. Handle in a fume hood, especially during the coupling phase involving tert-butylamine (volatile/toxic).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54366656 (Related Isomer). PubChem.[2] Available at: [Link]

- World Intellectual Property Organization (WIPO).Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid and its derivatives. Patent WO2017134212A1.

-

European Patent Office. Janus Kinase Inhibitors containing cyclohexane scaffolds.[3][4][5] EP2384326.[3][4][5] Available at: [Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids. Molecules 2023, 28(8), 3651. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

Synthesis of 4-Amino-N-tert-butylcyclohexane-1-carboxamide starting materials

An In-depth Technical Guide to the Synthesis of 4-Amino-N-tert-butylcyclohexane-1-carboxamide and its Key Intermediates

Abstract

This technical guide provides a detailed examination of a robust and industrially relevant synthetic pathway for 4-amino-N-tert-butylcyclohexane-1-carboxamide, a valuable building block in the development of pharmacologically active compounds.[1][2] We will dissect a multi-step synthesis beginning with the catalytic hydrogenation of p-aminobenzoic acid to form the crucial 4-aminocyclohexanecarboxylic acid scaffold. The subsequent sections offer a comprehensive analysis of amino group protection, sterically hindered amide bond formation, and final deprotection strategies. This document emphasizes the rationale behind methodological choices, addresses key challenges such as stereochemical control, and provides detailed, actionable protocols for researchers and drug development professionals.

Strategic Overview and Retrosynthetic Analysis

The synthesis of 4-amino-N-tert-butylcyclohexane-1-carboxamide is most logically approached by constructing the core cyclohexane ring first, followed by the formation of the amide bond. The primary challenge lies in the selective reaction of the carboxylic acid in the presence of a nucleophilic amino group and managing the stereochemistry of the 1,4-disubstituted ring, where the trans isomer is often the desired product for pharmaceutical applications.[2][3]

Our strategy therefore involves three key transformations:

-

Scaffold Synthesis: Formation of 4-aminocyclohexanecarboxylic acid.

-

Orthogonal Protection: Installation of a temporary protecting group on the amine to allow for selective amidation.

-

Amidation and Deprotection: Coupling of the protected intermediate with tert-butylamine, followed by the removal of the protecting group to yield the final product.

The overall synthetic workflow is depicted below.

Caption: High-level overview of the synthetic pathway.

Synthesis of the Core Intermediate: 4-Aminocyclohexanecarboxylic Acid

The foundational starting material is 4-aminocyclohexanecarboxylic acid, typically produced via the catalytic hydrogenation of p-aminobenzoic acid (PABA).[4][5] A significant consideration in this step is controlling the stereochemical outcome, as the reaction produces a mixture of cis and trans isomers.[6] Research has shown that the choice of catalyst and reaction conditions can strongly influence the isomer ratio, with ruthenium-on-carbon (Ru/C) in a basic medium often favoring the desired trans product.[3][7]

| Catalyst System | Base/Solvent | Temp. (°C) | Pressure (bar) | Resulting cis:trans Ratio | Reference |

| 5% Ru/C | 10% NaOH (aq) | 100 | 15 | 1 : 4.6 | [3][7] |

| Platinum Oxide (PtO₂) | Water | Ambient | Not specified | Mixture of isomers | [4] |

| Rh/Al₂O₃ | Not specified | Not specified | Not specified | ~1 : 1 | [7] |

Table 1. Comparison of catalytic systems for the hydrogenation of p-aminobenzoic acid.

Experimental Protocol: Synthesis of 4-Aminocyclohexanecarboxylic Acid[3][7]

-

Reaction Setup: In a suitable autoclave, combine p-aminobenzoic acid (1.0 eq., e.g., 10.0 g, 0.07 mol), 5% Ruthenium on Carbon (Ru/C) catalyst (e.g., 2.5 g, 25% w/w), and a 10% aqueous solution of sodium hydroxide (NaOH) (e.g., 100 mL).

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 15 bar. Heat the mixture to 100 °C with vigorous stirring.

-

Reaction Monitoring: Maintain the reaction for approximately 20 hours. Progress can be monitored by taking aliquots and analyzing via Thin Layer Chromatography (TLC) using a mobile phase such as Dichloromethane/Methanol/Ammonia (5:5:1) and visualizing with a ninhydrin stain. The reaction is complete when the PABA spot is no longer visible.

-

Work-up: After cooling and safely venting the hydrogen, the catalyst is typically filtered off, and the resulting aqueous solution containing the sodium salt of the product is used directly in the next step (protection) to maximize yield and efficiency.

Orthogonal Protection of the Amino Functionality

To facilitate the selective formation of an amide bond at the carboxylic acid, the highly nucleophilic primary amine must be masked with a protecting group.[8][9] An ideal protecting group is one that can be introduced under mild conditions, is stable to the subsequent reaction environment (amide coupling), and can be removed selectively without affecting other parts of the molecule—a concept known as orthogonality.[10][11]

The tert-butoxycarbonyl (Boc) group is the preeminent choice for this transformation. It is easily installed using di-tert-butyl dicarbonate (Boc₂O) and is stable to the neutral or basic conditions of most coupling reactions, yet it can be cleanly removed under acidic conditions.[10][12]

Caption: The cycle of Boc protection and acidic deprotection.

Experimental Protocol: Synthesis of 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic Acid[7][12]

-

Reaction Setup: To the vigorously stirred aqueous solution of sodium 4-aminocyclohexanecarboxylate from the previous step, add acetone (e.g., 30 volumes) and di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.).

-

Protection Reaction: Stir the reaction mixture at room temperature for approximately 20 hours.

-

Work-up and Isolation: Filter the mixture through celite to remove the hydrogenation catalyst. Reduce the volume of the filtrate under reduced pressure to remove the acetone. The remaining aqueous layer is acidified to pH 4 with a suitable acid (e.g., citric acid or 1N HCl).[3][12]

-

Extraction: Extract the acidified aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.[3][12]

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the white, powdery product, which can be used in the next step without further purification.

Amide Bond Formation with tert-Butylamine

The formation of the amide bond between the Boc-protected carboxylic acid and the sterically hindered tert-butylamine requires the activation of the carboxyl group.[13][14] This is commonly achieved using coupling reagents developed for peptide synthesis.[15] Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[16]

The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (tert-butylamine) to form the stable amide bond, releasing a water-soluble urea byproduct.

Caption: Simplified workflow for EDC-mediated amide coupling.

| Coupling Reagent | Full Name | Byproduct Characteristics |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble, easily removed by aqueous work-up.[17] |

| DCC | N,N'-Dicyclohexylcarbodiimide | Insoluble in most organic solvents, removed by filtration.[17] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient but more expensive. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for hindered couplings.[17] |

Table 2. Common reagents for amide bond formation.

Experimental Protocol: Synthesis of tert-Butyl (4-(N-tert-butylcarbamoyl)cyclohexyl)carbamate

-

Reaction Setup: Dissolve 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM).[16][18]

-

Activator Addition: Add HOBt (1.1 eq.) and EDC hydrochloride (1.1 eq.) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

-

Amine Addition: Add tert-butylamine (1.2 eq.) to the reaction mixture. If the amine is supplied as a salt, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) may be required to liberate the free amine.

-

Reaction: Allow the reaction to stir at room temperature overnight.

-

Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1M KHSO₄), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Final Deprotection and Product Isolation

The final step is the removal of the Boc protecting group to unmask the primary amine. This is reliably achieved under strong acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like DCM or a solution of hydrogen chloride (HCl) in an organic solvent.[10][16] The mechanism involves protonation of the carbamate followed by the elimination of carbon dioxide and the stable tert-butyl cation, which is typically scavenged by the solvent or trace water.[10]

Experimental Protocol: Synthesis of 4-Amino-N-tert-butylcyclohexane-1-carboxamide[16]

-

Deprotection: Dissolve the purified tert-butyl (4-(N-tert-butylcarbamoyl)cyclohexyl)carbamate in DCM. Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v solution in DCM) and stir at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

-

Isolation: Remove the solvent and excess TFA under reduced pressure.

-

Purification: Dissolve the residue in a minimal amount of solvent and neutralize with a base (e.g., add to a saturated solution of NaHCO₃) to obtain the free amine. Extract the product into an organic solvent. Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography to yield pure 4-amino-N-tert-butylcyclohexane-1-carboxamide.

References

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

-

National Institutes of Health. (n.d.). Protecting Groups in Peptide Synthesis. PubMed. [Link]

-

ACS Publications. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. [Link]

-

PrepChem.com. (n.d.). Preparation of 4-aminocyclohexanecarboxylic acid. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

ACS Publications. (2022). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Organic Letters. [Link]

-

Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

-

AAPPTec. (n.d.). Coupling Reagents. [Link]

-

Wikipedia. (n.d.). tert-Butylamine. [Link]

-

ACS Publications. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. [Link]

-

SlideShare. (n.d.). Protection for amino group and amino acid. [Link]

-

Scribd. (n.d.). Carboxylic Acid To Amide Reagents Details. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

-

Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]

-

National Institutes of Health. (2009). Preparation of N-acetyl, Tert-Butyl Amide Derivatives of the 20 Natural Amino Acids. [Link]

- Google Patents. (n.d.).

-

Patsnap Eureka. (2018). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. [Link]

- Google Patents. (n.d.). CN109824545B - Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid.

-

Taylor & Francis Online. (2006). Synthesis of N-t-Butyl Benzamides. Synthetic Communications. [Link]

-

ResearchGate. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. [Link]

- Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

- Google Patents. (n.d.).

-

PrepChem.com. (n.d.). Synthesis of 1,3-cyclohexadiene-1-carboxylic acid t-butylamide. [Link]

-

Royal Society of Chemistry. (n.d.). Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid. [Link]

-

SciSpace. (2014). An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. cis-4-Aminocyclohexanecarboxylic acid | 3685-23-2 [chemicalbook.com]

- 6. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 8. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. peptide.com [peptide.com]

- 12. 4-(BOC-AMINO)CYCLOHEXANECARBOXYLIC ACID | 130309-46-5 [chemicalbook.com]

- 13. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Amide synthesis by acylation [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. peptide.com [peptide.com]

- 18. scribd.com [scribd.com]

Spectroscopic Data of 4-Amino-N-tert-butylcyclohexane-1-carboxamide: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Amino-N-tert-butylcyclohexane-1-carboxamide, a key molecular scaffold in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both the cis and trans isomers of this compound. The interpretation of this data is crucial for the unambiguous structural elucidation and purity assessment of this molecule, which is of paramount importance for researchers, scientists, and drug development professionals.

Molecular Structure and Stereoisomerism

4-Amino-N-tert-butylcyclohexane-1-carboxamide (Molecular Formula: C₁₁H₂₂N₂O, Molecular Weight: 198.31 g/mol )[1] possesses a cyclohexane ring with two substituents at the 1 and 4 positions: an amino group and an N-tert-butylcarboxamide group. The relative orientation of these two bulky substituents gives rise to two distinct diastereomers: cis and trans.

The conformational preference of the cyclohexane ring is a critical factor influencing the spectroscopic properties. In the more stable chair conformation, substituents can occupy either axial or equatorial positions. The bulky tert-butyl group strongly prefers the equatorial position to minimize steric strain. This has a profound impact on the orientation of the other substituent and the resulting spectroscopic signatures.

Caption: Logical relationship between the compound and its stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of 4-Amino-N-tert-butylcyclohexane-1-carboxamide. The chemical shifts (δ) and coupling constants (J) of the ¹H and ¹³C nuclei provide a wealth of information about the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be characterized by signals corresponding to the protons of the cyclohexane ring, the amino group, the amide N-H, and the tert-butyl group. The key to distinguishing between the cis and trans isomers lies in the chemical shifts and coupling constants of the cyclohexane ring protons, particularly the protons at C1 and C4.

Predicted ¹H NMR Data:

| Proton | Predicted δ (ppm) - cis Isomer | Predicted δ (ppm) - trans Isomer | Multiplicity | Coupling Constants (J) in Hz |

| Cyclohexane H (axial) | ~1.0 - 1.4 | ~1.0 - 1.4 | m | - |

| Cyclohexane H (equatorial) | ~1.8 - 2.1 | ~1.8 - 2.1 | m | - |

| H-1 (axial) | ~2.2 | - | tt | J_ax-ax ≈ 12, J_ax-eq ≈ 3 |

| H-1 (equatorial) | - | ~2.0 | m | - |

| H-4 (axial) | - | ~2.6 | tt | J_ax-ax ≈ 12, J_ax-eq ≈ 3 |

| H-4 (equatorial) | ~3.0 | - | m | - |

| NH₂ | ~1.5 (broad s) | ~1.5 (broad s) | br s | - |

| NH (amide) | ~6.5 (broad s) | ~6.5 (broad s) | br s | - |

| C(CH₃)₃ | ~1.3 | ~1.3 | s | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

In the trans isomer, with both bulky groups likely in equatorial positions, the H-1 and H-4 protons will be axial. They will therefore exhibit large axial-axial coupling constants (J ≈ 10-13 Hz) with the adjacent axial protons, appearing as a triplet of triplets.[2] In the cis isomer, one group will be axial and the other equatorial. This will lead to more complex and less resolved multiplets for the H-1 and H-4 protons due to smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz).[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts of the cyclohexane ring carbons are particularly sensitive to the stereochemistry.

Predicted ¹³C NMR Data:

| Carbon | Predicted δ (ppm) - cis Isomer | Predicted δ (ppm) - trans Isomer |

| C=O | ~176 | ~176 |

| C (CH₃)₃ | ~51 | ~51 |

| C-1 | ~45 | ~48 |

| C-4 | ~49 | ~52 |

| C-2,6 (Cyclohexane) | ~30 | ~33 |

| C-3,5 (Cyclohexane) | ~25 | ~28 |

| C(C H₃)₃ | ~29 | ~29 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Generally, carbons bearing axial substituents are shielded and appear at a higher field (lower δ value) compared to those with equatorial substituents.[4][5] This "gamma-gauche" effect will be a key diagnostic tool. For the trans isomer (diequatorial), the C-1 and C-4 signals are expected to be at a lower field compared to the cis isomer where one of these carbons will have an axial substituent.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is outlined below.

Caption: Workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in 4-Amino-N-tert-butylcyclohexane-1-carboxamide.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Intensity |

| 3400-3200 | N-H (Amine) | Symmetrical and Asymmetrical Stretching | Medium, two bands for primary amine[4] |

| ~3300 | N-H (Amide) | Stretching | Medium |

| 2960-2850 | C-H (Alkyl) | Stretching | Strong |

| ~1640 | C=O (Amide I) | Stretching | Strong |

| ~1550 | N-H (Amide II) | Bending | Strong |

| 1650-1580 | N-H (Amine) | Bending | Medium[4] |

| 1250-1020 | C-N | Stretching | Medium[4] |

The presence of a primary amine will be confirmed by two N-H stretching bands in the 3400-3200 cm⁻¹ region.[4] The strong absorption around 1640 cm⁻¹ (Amide I) is characteristic of the C=O stretch in a secondary amide, while the band around 1550 cm⁻¹ (Amide II) corresponds to the N-H bending vibration.[6] The distinction between the cis and trans isomers from the IR spectrum alone is challenging, as the major functional group absorptions will be very similar.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining IR spectra of solid samples.

Caption: Workflow for IR spectroscopy using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Predicted Mass Spectral Data (ESI-MS):

| m/z | Ion |

| 199.18 | [M+H]⁺ |

| 221.16 | [M+Na]⁺ |

Under ESI conditions, the protonated molecule [M+H]⁺ is expected to be the base peak. The molecular weight of 198.31 g/mol gives an expected [M+H]⁺ ion at m/z 199.18.

Predicted Fragmentation Pattern (Electron Ionization - EI or Collision-Induced Dissociation - CID):

The fragmentation of the molecular ion will likely proceed through several characteristic pathways for amides and cyclohexanes.

-

α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom of the amine or the carbonyl group of the amide.

-

Amide Bond Cleavage: A common fragmentation pathway for amides is the cleavage of the N-CO bond, which can lead to the formation of an acylium ion or an amine fragment.[7][8][9][10][11]

-

Loss of tert-butyl group: Cleavage of the C-C bond to the tert-butyl group is a favorable process due to the formation of a stable tert-butyl cation.

-

Cyclohexane Ring Fragmentation: The cyclohexane ring can undergo characteristic fragmentation pathways, often involving the loss of small neutral molecules like ethene.

Caption: Potential fragmentation pathways in mass spectrometry.

Experimental Protocol for ESI-MS

A general procedure for obtaining an ESI-MS spectrum is as follows.

Sources

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. Infographic: making KBr pellets - Specac Ltd [specac.com]

- 3. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. helsinki.fi [helsinki.fi]

- 6. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 7. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. eng.uc.edu [eng.uc.edu]

- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-N-tert-butylcyclohexane-1-carboxamide: A Research Chemical Perspective

Foreword: Unveiling the Potential of a Novel Cyclohexanecarboxamide Derivative

In the landscape of modern drug discovery and chemical biology, the exploration of novel chemical entities with the potential for therapeutic intervention is a paramount endeavor. This guide focuses on 4-Amino-N-tert-butylcyclohexane-1-carboxamide, a research chemical belonging to the broader class of cyclohexanecarboxamide derivatives. While direct and extensive research on this specific molecule is nascent, the well-documented and diverse biological activities of its structural analogues provide a compelling rationale for its investigation. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the known characteristics of this compound, a survey of the therapeutic potential of the cyclohexanecarboxamide scaffold, and detailed, field-proven methodologies for its synthesis, characterization, and biological evaluation.

Our narrative is built upon the principles of scientific integrity, drawing causal links between experimental choices and expected outcomes. The protocols described herein are designed as self-validating systems, and all mechanistic claims are grounded in authoritative, citable sources. It is our intent to not only inform but also to empower the scientific community to unlock the full research potential of 4-Amino-N-tert-butylcyclohexane-1-carboxamide.

Compound Profile: 4-Amino-N-tert-butylcyclohexane-1-carboxamide

This section details the fundamental chemical and physical properties of the target molecule.

| Property | Value | Source |

| CAS Number | 1016689-88-5 | ChemScene[1] |

| Molecular Formula | C₁₁H₂₂N₂O | ChemScene[1] |

| Molecular Weight | 198.31 g/mol | ChemScene[1] |

| SMILES | O=C(C1CCC(N)CC1)NC(C)(C)C | ChemScene[1] |

| Functional Groups | Amine, Amide, Boc | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | ChemScene[1] |

| Predicted logP | 1.4186 | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[1] |

Chemical Structure:

Caption: 2D structure of 4-Amino-N-tert-butylcyclohexane-1-carboxamide.

The Therapeutic Potential of the Cyclohexanecarboxamide Scaffold: A Review of Analogues

The cyclohexanecarboxamide core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Understanding these provides a strong impetus for the investigation of 4-Amino-N-tert-butylcyclohexane-1-carboxamide.

-

Antimicrobial and Anticancer Activity: Several cyclohexanecarboxamide derivatives have demonstrated notable antimicrobial and anticancer properties. For instance, certain quinoline derivatives of cyclohexanecarboxamide have shown efficacy against various bacterial and fungal strains, and have also been found to inhibit the proliferation of some cancer cell lines.[2] The mechanism of action is thought to involve interactions with specific enzymes or receptors crucial for microbial growth or cancer cell proliferation.[2] Furthermore, novel bicyclic carboxamide derivatives have been designed and synthesized as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in various cancers.[3]

-

Anticonvulsant Properties: A significant body of research points to the potential of cyclohexanecarboxamide derivatives as novel anticonvulsant agents.[4] Structurally related compounds are believed to exert their effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[4] This pathway is a critical endogenous system for mitigating oxidative stress in neurological tissues, a key factor in epileptogenesis.[4] The activation of Nrf2 leads to the expression of antioxidant molecules, offering a neuroprotective strategy.[4][5]

-

TRP Channel Modulation: Cyclohexanecarboxamide derivatives are also known to act as modulators of Transient Receptor Potential (TRP) channels. For example, Cyclohexanecarboxamide itself is an agonist at TRPM8 receptors, which are associated with the sensation of cold.[6] This suggests that derivatives could be investigated for applications related to sensory modulation.

Proposed Research Workflow for 4-Amino-N-tert-butylcyclohexane-1-carboxamide

Given the limited specific data on the target compound, a structured research plan is essential. The following workflow is proposed, progressing from synthesis and characterization to a tiered biological screening cascade.

Caption: Proposed research workflow for 4-Amino-N-tert-butylcyclohexane-1-carboxamide.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the research workflow.

Synthesis and Characterization

The synthesis of 4-Amino-N-tert-butylcyclohexane-1-carboxamide can be approached through several established methods for amide bond formation. A common strategy involves the coupling of a protected 4-aminocyclohexanecarboxylic acid with tert-butylamine.

Step 1: Protection of the Amino Group of 4-Aminocyclohexanecarboxylic Acid

-

Dissolve 4-aminocyclohexanecarboxylic acid in a suitable solvent mixture, such as dioxane and water.

-

Add a base, for example, sodium hydroxide, to the solution.

-

Cool the reaction mixture in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise.

-

Stir the reaction at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Acidify the residue with a dilute acid (e.g., 1N HCl) and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Boc-protected 4-aminocyclohexanecarboxylic acid.

Step 2: Amide Coupling with tert-Butylamine

-

Dissolve the Boc-protected 4-aminocyclohexanecarboxylic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, for instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and an additive like 1-hydroxybenzotriazole (HOBt).

-

Add tert-butylamine to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the Boc-protected 4-Amino-N-tert-butylcyclohexane-1-carboxamide.

Step 3: Deprotection of the Amino Group

-

Dissolve the Boc-protected intermediate in a suitable solvent like DCM.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent.

-

Stir the reaction at room temperature for a few hours.

-

Remove the solvent and excess acid under reduced pressure.

-

Purify the crude product, typically by recrystallization or column chromatography, to yield the final 4-Amino-N-tert-butylcyclohexane-1-carboxamide.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups.

In Vitro Biological Assays

This assay determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.[2][6]

-

Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate until the turbidity reaches a 0.5 McFarland standard. Dilute the suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include positive (bacteria with no compound) and negative (broth only) controls. Incubate at the appropriate temperature for 16-20 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound with no visible bacterial growth.

This colorimetric assay assesses the compound's effect on the metabolic activity of cancer cell lines, providing a measure of cell viability.[4][7]

-

Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control. Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

This assay determines if the compound can activate the Nrf2-ARE pathway, which is relevant for its potential neuroprotective effects.[8]

-

Cell Line: Utilize a reporter cell line, such as AREc32 cells, which contain a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. An increase in luminescence indicates the activation of the ARE and, consequently, the Nrf2 pathway.

Sources

- 1. In vitro throughput screening of anticancer drugs using patient-derived cell lines cultured on vascularized three-dimensional stromal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. screening methods for Antiepileptic activity | PPTX [slideshare.net]

- 4. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 5. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]

Introduction: A Rationale for Predictive Modeling in Early-Phase Drug Discovery

An In-Depth Technical Guide to the In Silico Modeling of 4-Amino-N-tert-butylcyclohexane-1-carboxamide

Abstract: This technical guide provides a comprehensive, protocol-driven framework for the in silico evaluation of 4-Amino-N-tert-butylcyclohexane-1-carboxamide, a small molecule with potential therapeutic relevance. Designed for researchers, computational chemists, and drug development professionals, this document details a logical, multi-stage workflow from initial structure analysis to dynamic simulation. We emphasize the causality behind methodological choices, offering field-proven insights to ensure a robust and scientifically sound computational assessment. The protocols described herein are designed as self-validating systems, generating testable hypotheses for subsequent experimental validation.

The development of novel therapeutics is a process characterized by high costs and a significant attrition rate.[1] To mitigate these challenges, computational methods have become integral to modern drug discovery, enabling a "fail fast, fail early" paradigm.[2] By leveraging computer-aided drug design (CADD), researchers can perform preliminary assessments of new chemical entities on computers, filtering out candidates with unfavorable properties before they enter costly experimental pipelines.[3] This in silico approach streamlines the identification and optimization of lead compounds.[4]

4-Amino-N-tert-butylcyclohexane-1-carboxamide (SMILES: CC(C)(C)NC(=O)C1CCC(N)CC1) is a small molecule featuring a cyclohexane scaffold, a primary amine, and a tert-butylated amide group.[5] This combination of a rigid core and functional groups capable of hydrogen bonding suggests potential for specific interactions with biological targets.[6] However, in the absence of experimental data, its therapeutic potential is unknown. This guide outlines a systematic in silico workflow to characterize its drug-like potential, identify plausible biological targets, predict its binding modes, and simulate its dynamic behavior, thereby building a data-driven foundation for further investigation.

Foundational Assessment: Molecular Properties and Drug-Likeness

The journey of a drug through the body is fundamentally governed by its physicochemical properties. Therefore, the initial step in any in silico analysis is to calculate key molecular descriptors and assess the molecule's general "drug-likeness."

Physicochemical Profiling and Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of heuristics to evaluate whether a chemical compound possesses properties that would likely make it an orally active drug in humans. While not a rigid law, it serves as an excellent first-pass filter.

Experimental Protocol: Physicochemical Property Calculation

-

Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for the molecule is CC(C)(C)NC(=O)C1CCC(N)CC1.[5]

-

Select Web Server: Utilize a freely accessible tool such as the SwissADME web server, which provides a comprehensive suite of predictive models.

-

Input Molecule: Paste the SMILES string into the query field of the SwissADME server.

-

Execute and Analyze: Run the prediction. The server will output a range of calculated properties. For this initial assessment, focus on Molecular Weight (MW), LogP (a measure of lipophilicity), Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA).

-

Tabulate Data: Organize the key results into a structured table for clear comparison against Lipinski's guidelines.

Data Presentation: Predicted Physicochemical Properties

| Descriptor | Predicted Value | Lipinski's Guideline | Compliance |

| Molecular Weight | 198.31 g/mol [5] | ≤ 500 | Yes |

| LogP (Consensus) | 1.42[5] | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2[5] | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2[5] | ≤ 10 | Yes |

Expertise & Experience: The compound fully complies with Lipinski's Rule of Five, indicating a low risk of poor oral bioavailability. This positive result justifies proceeding to more computationally intensive and specific analyses.

Target Identification and Interaction Modeling

With a favorable drug-like profile, the next critical question is: what protein(s) might this molecule interact with? Molecular docking is the primary in silico technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target.[4][7]

Target Fishing: A Reverse Docking Approach

When a specific target is not known, a "target fishing" or reverse docking strategy can be employed. This involves screening the molecule against a large database of protein structures to identify potential binding partners based on predicted binding scores.

Experimental Protocol: High-Level Target Fishing

-

Generate 3D Conformation: Convert the 2D SMILES string into a 3D structure using a tool like RDKit or Open Babel. It is crucial to perform an energy minimization step to obtain a low-energy, sterically favorable conformation.

-

Utilize a Target Prediction Server: Submit the energy-minimized 3D structure (e.g., in .sdf or .mol2 format) to a web-based server like SwissTargetPrediction or TargetNet.[2]

-

Analyze Potential Targets: The server will return a ranked list of potential protein targets. This list should be critically reviewed. Prioritize targets that are biologically plausible and therapeutically relevant. The output of this step is not a definitive answer but a set of hypotheses.

Trustworthiness: This protocol is self-validating. A high-ranking target from this initial screen does not confirm an interaction. It merely provides a high-priority candidate for the next, more rigorous step: focused molecular docking.

Focused Molecular Docking

Once a putative target is identified, a detailed docking simulation is performed to predict the precise binding mode and estimate the binding affinity. This is a structure-based drug design (SBDD) method.[8][9]

Experimental Protocol: Focused Docking with AutoDock Vina

-

Target Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Using software like UCSF Chimera or PyMOL, prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential chains.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This step is critical for accurately modeling electrostatic interactions.

-

-

Ligand Preparation:

-

Ensure the 3D structure of 4-Amino-N-tert-butylcyclohexane-1-carboxamide is properly protonated at physiological pH (typically ~7.4).

-

Assign partial charges and define rotatable bonds.

-

-

Binding Site Definition:

-

Identify the active site or binding pocket of the protein. If a co-crystallized ligand was present, its location is the ideal starting point.

-

Define a "grid box" or search space that encompasses the entire binding site, providing enough room for the ligand to move and rotate freely.

-

-

Docking Execution:

-

Run the docking simulation using a program like AutoDock Vina. Vina will sample different conformations and orientations of the ligand within the search space and score them using its empirical scoring function.

-

-

Pose Analysis:

-

The output will be a set of predicted binding poses ranked by affinity (in kcal/mol).

-

Visually inspect the top-ranked poses. A plausible pose should exhibit meaningful intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) with key residues in the binding site.

-

Mandatory Visualization: Molecular Docking Workflow

Caption: Workflow for structure-based molecular docking.

Simulating Dynamic Behavior: An Introduction to Molecular Dynamics

Molecular docking provides a valuable but static snapshot of a potential interaction. Molecular Dynamics (MD) simulations model the movements of atoms over time, offering insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein.[8][9]

Experimental Protocol: System Setup for MD Simulation (using GROMACS)

-

System Building: Use the highest-ranked, most plausible docked complex from the previous step as the starting structure.

-

Force Field Application: Choose an appropriate force field (e.g., AMBER, CHARMM) to describe the physics of the atoms and bonds for both the protein and the ligand. Ligand parameterization is a critical, non-trivial step.

-

Solvation: Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a pre-equilibrated water model (e.g., TIP3P).

-

Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the net charge of the system and to simulate a physiological salt concentration (e.g., 0.15 M).

-

Minimization & Equilibration:

-

Perform a robust energy minimization of the entire system to remove any steric clashes.

-

Gradually heat the system to the target temperature (e.g., 310 K) while restraining the protein and ligand (NVT ensemble).

-

Adjust the pressure to 1 bar while maintaining the temperature, allowing the system density to equilibrate (NPT ensemble).

-

-

Production Run: Once the system is stable, run the production simulation for a duration sufficient to observe the behavior of interest (typically 50-200 nanoseconds for binding pose stability).

-

Trajectory Analysis: Analyze the resulting trajectory for metrics like Root Mean Square Deviation (RMSD) to assess stability, and monitor specific intermolecular interactions over time.

Mandatory Visualization: In Silico Discovery Cascade

Caption: A logical cascade of in silico techniques in drug discovery.

Conclusion: Synthesizing Data into a Developmental Hypothesis

This guide has detailed a systematic, multi-step in silico workflow to characterize 4-Amino-N-tert-butylcyclohexane-1-carboxamide. By progressing from broad, property-based filters to highly specific, dynamic simulations, we can build a comprehensive computational profile of a novel molecule. The data generated through these methods—compliance with Lipinski's rules, a ranked list of potential targets, specific binding poses, and an understanding of the interaction's stability—collectively form a robust, data-driven hypothesis. This hypothesis can then be used to guide and prioritize efficient experimental validation, ultimately accelerating the drug discovery process.

References

- Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026). MDPI.

- Computational approaches to drug design.Drug Discovery News.

- Molecular Modeling Techniques and In-Silico Drug Discovery.Springer Nature Experiments.

- Molecular Modeling Techniques and In-Silico Drug Discovery.PubMed.

- Behind the Scenes of Computational Drug Discovery. (2022). Medium.

- Computational Methods in Drug Discovery.PMC - NIH.

- What are computational methods in drug discovery? (2025). Patsnap Synapse.

- Special Issue : Small Molecule Drug Discovery: Driven by In-Silico Techniques.MDPI.

- The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions.SciSpace.

- Leverage our In Silico Solutions for Small Molecules Drug Development.InSilicoMinds.

- 4-Amino-N-(tert-butyl)cyclohexane-1-carboxamide.ChemScene.

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. medium.com [medium.com]

- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Modeling Techniques and In-Silico Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational approaches to drug design | Drug Discovery News [drugdiscoverynews.com]

- 9. What are computational methods in drug discovery? [synapse.patsnap.com]

Technical Guide: The trans-4-Aminocyclohexane-1-Carboxamide Scaffold in Medicinal Chemistry

[1]

Executive Summary

The transition from flat, sp²-hybridized aromatic linkers to three-dimensional, sp³-rich aliphatic scaffolds is a defining trend in modern drug discovery.[1] Among these, trans-4-aminocyclohexane-1-carboxamide has emerged as a privileged motif, particularly in the design of kinase inhibitors (e.g., ERK, JAK, and CDK pathways).[1] This scaffold offers a unique combination of structural rigidity, defined stereochemistry, and favorable physicochemical properties (solubility, metabolic stability) that distinguish it from traditional phenyl or piperazine linkers.

This guide provides a technical deep-dive into the structural rationale, stereoselective synthesis, and medicinal chemistry applications of 4-aminocyclohexane-1-carboxamide analogs.[1]

Structural Rationale & Pharmacophore Analysis[1][2]

The "Linear Linker" Concept

In medicinal chemistry, the spacer connecting a hinge-binding motif (e.g., a pyrimidine or quinazoline) to a solvent-exposed tail is critical for potency and selectivity.[1] The 1,4-disubstituted cyclohexane ring serves as a rigid, non-aromatic spacer.

-

Stereochemistry is Critical: The biological activity of this scaffold is almost exclusively driven by the trans isomer.

-

Conformational Analysis: In the trans-isomer, both the amino group (C4) and the carboxamide group (C1) occupy equatorial positions in the lowest-energy chair conformation.[1] This "diequatorial" arrangement creates an extended, linear vector (~5.5 Å distance between C1 and C4) that mimics the geometry of a 1,4-phenylene or piperazine linker but with significant differences:

-

Vector Alignment: The substituents project in opposite directions, ideal for spanning deep binding pockets.

-

Solubility: The sp³ character disrupts pi-stacking aggregation common in flat aromatic drugs, improving aqueous solubility.[1]

-

Metabolic Stability: Unlike phenyl rings, the cyclohexane core is not prone to formation of reactive epoxide metabolites, though it can be subject to oxidative metabolism (which can be blocked by fluorination).

-

Cis vs. Trans Distinction

The cis-isomer typically places one substituent in an axial position and the other in an equatorial position (a-e or e-a), leading to a "bent" conformation.[1] This rarely fits the linear binding channels of kinase active sites, making the stereoselective synthesis of the trans-isomer a primary objective.

Synthetic Strategies: Accessing the Trans-Isomer[1]

Synthesizing trans-4-aminocyclohexane-1-carboxamide with high diastereomeric excess (de) is challenging because simple hydrogenation of aromatic precursors often yields cis/trans mixtures.[1]

Pathway A: Hydrogenation & Isomerization (Industrial Route)

The most scalable approach involves the hydrogenation of p-aminobenzoic acid (PABA) or p-aminobenzamide, followed by a thermodynamic equilibration.[1]

-

Hydrogenation: Reduction of p-aminobenzoic acid using Ru/C or Rh/C catalysts under high pressure (50-100 bar) and temperature (100°C) yields a mixture of cis and trans isomers (often favoring cis kinetically).[1]

-

Isomerization: The mixture is subjected to conditions that allow equilibration (e.g., heating in acidic or basic media). Since the trans-diequatorial isomer is thermodynamically more stable (by ~2-3 kcal/mol), the equilibrium shifts toward the trans product.[1]

-

Functionalization: The acid is converted to the carboxamide via standard coupling (EDC/HOBt) or acid chloride activation.[1]

Pathway B: Reductive Amination (Lab Scale)

Starting from 4-oxocyclohexanecarboxylic acid (or its ester/amide):

-

Reaction with an amine source (e.g., benzylamine) forms an imine.[1]

-

Reduction with a bulky hydride donor (e.g., Sodium triacetoxyborohydride) or catalytic hydrogenation.[1]

-

Note: Hydride delivery often occurs from the axial face, favoring the equatorial amine (trans product), but selectivity varies.

-

Visualization of Synthetic Workflows

Caption: Workflow for the stereoselective synthesis of trans-4-aminocyclohexane-1-carboxamide from aromatic precursors.

Medicinal Chemistry Applications: Case Studies

Case Study: ERK1/2 Inhibitors

The Extracellular Signal-Regulated Kinase (ERK) pathway is a prime target in oncology.[1] Inhibitors often require a scaffold that can traverse the ATP binding site to reach the solvent front.

-

Role of the Scaffold: In compounds described in patent literature (e.g., WO2014124230), the trans-4-aminocyclohexanecarboxamide moiety replaces the piperidine or piperazine ring found in earlier generations.[1]

-

Mechanism:

-

The 4-amino nitrogen forms a crucial hydrogen bond with the hinge region or a specific residue (e.g., Asp/Glu) in the active site.

-

The cyclohexane spacer positions the 1-carboxamide group to interact with solvent-exposed residues or water networks, improving residence time.[1]

-

Advantage: The amide carbonyl can act as a hydrogen bond acceptor, while the NH2 can act as a donor, offering versatile interaction points compared to a simple alkyl tail.

-

Comparison with Oclacitinib (Apoquel)

While Oclacitinib (a JAK inhibitor) uses a trans-4-aminocyclohexylmethanesulfonamide, the structural principle is identical.[1]

-

Shared Feature: The trans-1,4-cyclohexyl spacer.[1]

-

Differentiation: The carboxamide analog discussed here offers a different electrostatic profile (neutral vs. acidic sulfonamide) and hydrogen-bonding capability, making it suitable for kinases where a sulfonamide might cause charge repulsion or poor permeability.[1]

Quantitative Comparison of Linkers

| Feature | trans-Cyclohexane | 1,4-Piperazine | 1,4-Phenylene |

| Geometry | Linear (Diequatorial) | Linear (Chair) | Linear (Planar) |

| Flexibility | Rigid | Rigid | Rigid |

| Solubility (logP) | Improved (Lower) | Good (if charged) | Poor (Higher) |

| Metabolic Risk | Low (Oxidation only) | Moderate (N-oxide) | High (Epoxidation/GSH) |

| H-Bonding | Donor/Acceptor (Amide) | H-Bond Acceptor (N) | None (Hydrophobic) |

Experimental Protocol: Synthesis of trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxamide[1]

This protocol describes the isolation of the trans-isomer from a commercial cis/trans mixture of the amino acid, followed by amide formation. This is a self-validating protocol; the NMR shifts of the methine protons are diagnostic for stereochemistry.

Reagents & Equipment[1]

-

Starting Material: 4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid (mixture of cis/trans).[1]

-

Reagents: Ethyl chloroformate, Ammonium hydroxide (28%), Triethylamine (TEA), THF (anhydrous).[1]

-

Equipment: Round-bottom flask, magnetic stirrer, rotary evaporator, flash chromatography column.

Step-by-Step Methodology

Step 1: Thermodynamic Equilibration (Enrichment of Trans-Isomer) [1]

-

Dissolve 10.0 g of the cis/trans acid mixture in 100 mL of ethanol.

-

Add 20 mL of 2M NaOH.

-

Reflux the mixture for 12 hours. (The trans-isomer is the thermodynamic product).[1]

-

Cool to 0°C and acidify carefully with 1M HCl to pH ~3.

-

The trans-isomer is typically less soluble in water/acid than the cis-isomer.[1] Filter the resulting precipitate.

-

Validation: Check ¹H NMR (DMSO-d6). The proton at C1 (alpha to COOH) in the trans-isomer appears as a tt (triplet of triplets) at ~2.1 ppm with large coupling constants (J ~12 Hz, axial-axial), whereas the cis-isomer appears as a narrower multiplet at ~2.4 ppm.[1]

Step 2: Mixed Anhydride Activation & Amidation

-

Suspend the purified trans-acid (1.0 eq, 5 mmol) in anhydrous THF (50 mL) under nitrogen.

-

Cool to -10°C (ice/salt bath).

-

Add Triethylamine (1.2 eq).[1]

-

Dropwise add Ethyl chloroformate (1.1 eq).[1] Stir for 30 mins at -10°C. Observation: A white precipitate (TEA[1]·HCl) will form.[1]

-

Add Ammonium hydroxide (28% aq, 5.0 eq) or bubble ammonia gas into the solution for 15 mins.

-

Allow to warm to room temperature and stir for 2 hours.

-

Concentrate the solvent in vacuo.

-

Resuspend residue in EtOAc, wash with 1M HCl, sat. NaHCO3, and brine.

-

Dry over Na2SO4 and concentrate to yield the crude carboxamide.

Step 3: Purification & Characterization

-

Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH 9:1).[1]

-

Expected Yield: 70-85%.

-

Data Validation:

-

MS (ESI): [M+H]+ = 243.17 (calculated for C12H22N2O3).[1]

-

¹H NMR (400 MHz, DMSO-d6):

6.8-7.2 (br s, 2H, CONH2), 6.7 (d, 1H, NH-Boc), 3.2 (m, 1H, H4-axial), 2.0 (tt, 1H, H1-axial), 1.8 (m, 4H, equatorial), 1.2 (m, 4H, axial), 1.39 (s, 9H).[1] -

Key Diagnostic: The H1 proton signal at ~2.0 ppm with tt splitting confirms the trans-diequatorial arrangement.[1]

-

SAR Decision Pathway

The following diagram illustrates the decision-making process when incorporating this scaffold into a drug candidate.

Caption: Decision tree for selecting the 4-aminocyclohexane-1-carboxamide scaffold based on solubility and binding requirements.

References

-

Vertex Pharmaceuticals. (2014).[1] ERK Inhibitors and Uses Thereof. WO2014124230A2. Link

- Source of the specific application of trans-4-aminocyclohexanecarboxamide in ERK inhibitor design.

-

Zoetis. (2010).[1] Pyrrolo[2,3-d]pyrimidine compounds. (Oclacitinib Patent).[1][2] WO2010020905A1. Link

-

Provides the foundational chemistry for trans-1,4-cyclohexyl amino-linked kinase inhibitors.[1]

-

-

Gőbölös, S., et al. (2006). "Highly Selective Preparation of trans-4-Aminocyclohexane Carboxylic Acid from cis-Isomer over Raney® Nickel Catalyst." Catalysis of Organic Reactions, CRC Press. Link[1]

- Authoritative source for the isomeriz

-

Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

- Review discussing the structural advantages of aliphatic rings over arom

Methodological & Application

Application Note: Scalable Synthesis and Stereochemical Control of 4-Amino-N-tert-butylcyclohexane-1-carboxamide

Executive Summary & Strategic Context

This protocol details the synthesis of 4-Amino-N-tert-butylcyclohexane-1-carboxamide , a critical aliphatic amine scaffold often utilized as a linker in PROTACs or a pharmacophore in GPCR antagonists (e.g., CCR2) and Janus kinase inhibitors.

The primary challenge in this synthesis is not the bond formation itself, but the stereochemical control of the cyclohexane ring. The trans-isomer is thermodynamically more stable and pharmacologically prevalent, yet the starting material (4-aminocyclohexanecarboxylic acid) is frequently supplied as a cis/trans mixture.

This guide prioritizes the Boc-protection route due to its robustness in separating diastereomers via recrystallization prior to the final deprotection, ensuring high isomeric purity (>95% trans) in the final API intermediate.

Retrosynthetic Analysis & Logic

The strategy relies on a "Protect

Figure 1: Retrosynthetic disconnection showing the pivotal role of the Boc-protected intermediate for stereochemical purification.

Detailed Experimental Protocol

Phase 1: Protection & Stereochemical Enrichment

Objective: Convert the cis/trans amino acid mixture to the Boc-protected form and isolate the trans-isomer via recrystallization.

-

Reagents:

Step-by-Step Workflow:

-

Dissolution: Dissolve 4-aminocyclohexanecarboxylic acid (1.0 equiv) in a 1:1 mixture of 1N NaOH and Dioxane at 0°C.

-

Addition: Add

(1.1 equiv) dropwise. The basic pH keeps the amine nucleophilic while the carboxylate remains soluble. -

Reaction: Warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (ninhydrin stain will show loss of free amine).

-

Workup: Evaporate dioxane. Acidify the aqueous residue to pH 2–3 with 1N HCl. Extract with Ethyl Acetate (

). -

Expert Insight (Isomer Separation):

-

The trans-Boc-amino acid is significantly less soluble in non-polar solvents than the cis-isomer.

-

Protocol: Dissolve the crude extract in hot Ethyl Acetate. Add Hexanes dropwise until turbidity appears. Cool slowly to 4°C. The precipitate is predominantly the trans-isomer .

-

Yield Target: 60–70% (of theoretical trans content).

-

Phase 2: Amide Coupling

Objective: Couple the bulky tert-butylamine to the carboxylic acid. Critical Factor: Steric hindrance.[6] The tert-butyl group is bulky.[4] Standard EDC coupling may be sluggish; however, with the correct activation time, it is cleaner than acid chlorides.

-

Reagents:

-

trans-4-(Boc-amino)cyclohexanecarboxylic acid (from Phase 1)

-

tert-Butylamine (1.2 equiv)

-

EDC

HCl (1.2 equiv) -

HOBt (1.2 equiv) or Oxyma Pure

-

DIPEA (Diisopropylethylamine) (2.0 equiv)

-

Solvent: DMF or DCM (DCM is easier for workup; DMF for solubility)

-

Step-by-Step Workflow:

-

Activation: Dissolve the Boc-acid in dry DCM (0.2 M concentration). Add HOBt and EDC

HCl. Stir at 0°C for 30 minutes. Note: This pre-activation is crucial to form the active ester before introducing the bulky amine. -

Coupling: Add DIPEA followed by tert-butylamine dropwise.

-

Reaction: Allow to warm to RT and stir for 16 hours.

-

Validation (IPC): Check LCMS for mass [M+H] (Product mass = MW of acid + 55).

-

Workup: Dilute with DCM. Wash successively with 1N HCl (removes unreacted amine/EDC), sat.

(removes unreacted acid), and brine. Dry over

Phase 3: Deprotection to Final Product

Objective: Removal of the Boc group without hydrolyzing the amide.

-

Reagents:

-

4N HCl in Dioxane OR TFA/DCM (1:1)

-

Ether (for precipitation)

-

Step-by-Step Workflow:

-

Cleavage: Dissolve the intermediate from Phase 2 in DCM. Add TFA (20% v/v) or 4N HCl in Dioxane (5 equiv).

-

Observation: Gas evolution (

) and isobutylene formation. Stir for 2–4 hours. -

Isolation (Salt Form): Evaporate volatiles. Triturate the residue with cold Diethyl Ether. The product usually precipitates as the TFA or HCl salt.

-

Free Base (Optional): If the free base is required, dissolve salt in water, basify with

, and extract with DCM/Isopropanol (3:1).

Process Visualization

Figure 2: Operational workflow emphasizing the critical isomer separation step prior to coupling.

Quantitative Data & Characterization

Expected Analytical Data (Trans-Isomer):

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | Hygroscopic as HCl salt |

| Distinctive singlet for t-butyl | ||

| Axial/Equatorial splitting confirms trans | ||

| Mass Spec (ESI) | [M+H] | Observed: 199.2 |

| Solubility | High: Water, DMSO, MeOH | Low: DCM, Hexanes (Salt form) |

Stereochemical Validation:

To confirm the trans-configuration, analyze the coupling constants of the methine protons in

Safety & Handling

-

tert-Butylamine: Highly flammable and toxic. Handle in a fume hood.

-

EDC/HOBt: Potential sensitizers. Avoid skin contact.

-

TFA: Corrosive. Use acid-resistant gloves.

References

-

Teijin Pharma Ltd. (2010). Cyclic amine derivative and chymase inhibitor containing the same. WO Patent 2010074169A1. Link

- Citation Context: Describes the preparation of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid and subsequent coupling.

-

Pfizer Inc. (2011). Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid. EP Patent 2384326.[2][3] Link

-

Citation Context: Industrial scale methods for isolating the trans-isomer starting material.[4]

-

-

BenchChem. (2025).[5] Technical Guide to the Synthesis of 4-amino-N-substituted-butanamides. Link

- Citation Context: General protocols for Boc-protection and EDC/HOBt coupling workflows.

-

Organic Syntheses. (2004). General procedures for peptide coupling using EDC/HOBt. Org. Synth. Coll. Vol. 10, p. 484. Link

- Citation Context: Standard operating procedure for the amide coupling step.

Sources

- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 2. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]